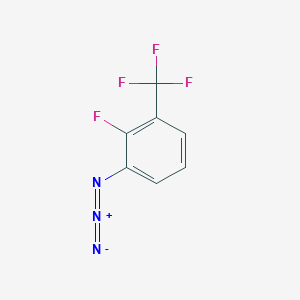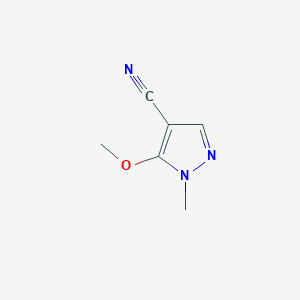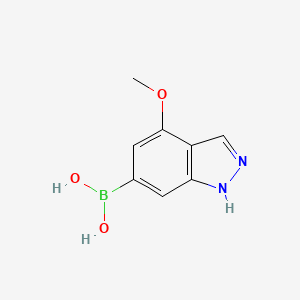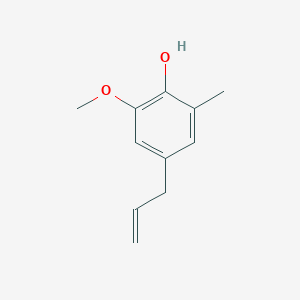![molecular formula C13H22N4O2 B13464544 tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)
tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate: is a complex organic compound featuring a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction to form the bicyclo[2.1.1]hexane core . The azidomethyl group can be introduced via nucleophilic substitution reactions, while the tert-butyl carbamate group is often added using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the azide group to an amine, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azidomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new bicyclic structures with potential bioactivity .
Biology: In biological research, the compound can be used to study the effects of azide-containing molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: Its bicyclic structure may impart specific pharmacological properties .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings .
作用機序
The mechanism of action of tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate involves its interaction with molecular targets through its azide and carbamate groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The carbamate group can undergo hydrolysis to release the active amine, which can interact with various biological targets .
類似化合物との比較
- tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
- tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness: The unique feature of tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate is the presence of the azidomethyl group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable compound for the development of new materials and bioactive molecules .
特性
分子式 |
C13H22N4O2 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
tert-butyl N-[[1-(azidomethyl)-2-bicyclo[2.1.1]hexanyl]methyl]carbamate |
InChI |
InChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)15-7-10-4-9-5-13(10,6-9)8-16-17-14/h9-10H,4-8H2,1-3H3,(H,15,18) |
InChIキー |
IJEUDWCVCDBXAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CC2CC1(C2)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)


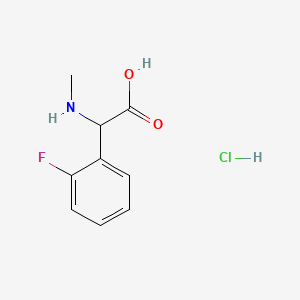
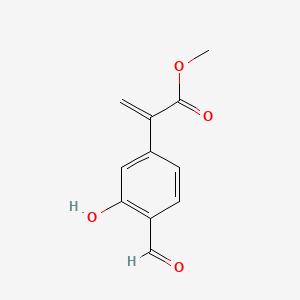
![Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464485.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13464492.png)

